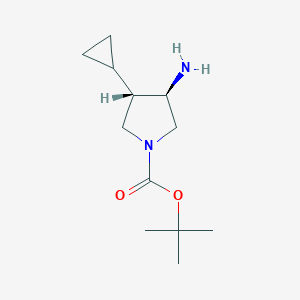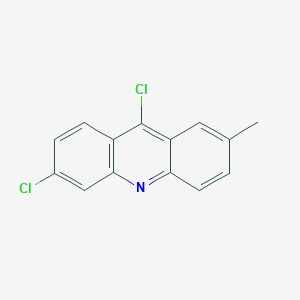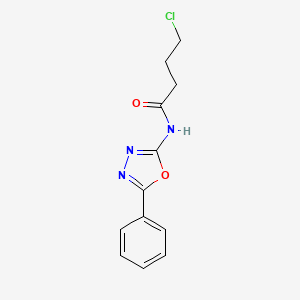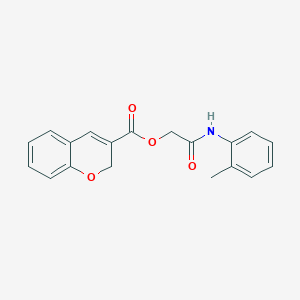![molecular formula C8H10Cl2N2 B12938894 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the cyclocondensation of appropriate precursors. One method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
- 6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Uniqueness
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Eigenschaften
Molekularformel |
C8H10Cl2N2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;/h3-4,7H,1-2,10H2;1H |
InChI-Schlüssel |
VAYRQPDWNNDAHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)N=CC(=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)

![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)

![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)


![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
